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Compound of Interest

Compound Name: 4-Fluorophenmetrazine

Cat. No.: B12746894 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro monoamine transporter affinity of

three psychostimulant compounds: 4-Fluoromethylphenidate (4-FPM), cocaine, and

methylphenidate. The data presented is compiled from peer-reviewed studies and is intended

to serve as a resource for research and drug development.

Data Presentation: Monoamine Transporter
Inhibition
The following table summarizes the in vitro inhibition potencies (IC50 and Kᵢ values) of (±)-

threo-4-Fluoromethylphenidate, cocaine, and methylphenidate at the dopamine transporter

(DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). Lower values

indicate a higher binding affinity.
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Compound DAT NET SERT

(±)-threo-4-FPM (IC₅₀,

nM)
61 31 >10,000

Cocaine (IC₅₀, nM) ~96 - 640 ~280 - 3,400 ~110 - 1,100

Methylphenidate

(IC₅₀, nM)
131 83 >10,000

Cocaine (Kᵢ, μM) 0.2 - 0.7 0.2 - 0.7 0.2 - 0.7

Methylphenidate (Kᵢ,

μM)
~0.1 ~0.1 ~100

Key Findings
4-Fluoromethylphenidate (4-FPM) demonstrates a high affinity for both the dopamine

transporter (DAT) and the norepinephrine transporter (NET), with a notably higher potency

for NET.[1] Its affinity for the serotonin transporter (SERT) is negligible.[1] The biological

activity of 4-FPM is primarily associated with its (±)-threo isomers.[1]

Cocaine acts as a non-selective monoamine reuptake inhibitor, displaying comparable

affinity for DAT, NET, and SERT.[2]

Methylphenidate exhibits a strong preference for DAT and NET, with a significantly lower

affinity for SERT, similar to 4-FPM.[2][3]

Experimental Protocols
The data presented in this guide were primarily obtained through in vitro radioligand binding

and uptake inhibition assays. A generalized protocol for these experiments is outlined below.

Radioligand Binding/Uptake Inhibition Assay
Objective: To determine the concentration of a test compound that inhibits 50% of the binding

of a specific radioligand to a monoamine transporter (IC50) or the inhibition constant (Ki).

Materials:
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Cell Lines: Human Embryonic Kidney (HEK293) cells stably expressing the human

dopamine transporter (hDAT), norepinephrine transporter (hNET), or serotonin transporter

(hSERT).

Radioligands:

For DAT: [³H]WIN 35,428 or [³H]dopamine

For NET: [³H]nisoxetine or [³H]norepinephrine

For SERT: [³H]citalopram or [³H]serotonin

Assay Buffer: Krebs-Henseleit buffer (KHB) or a similar physiological buffer.

Test Compounds: 4-FPM, cocaine, and methylphenidate dissolved in an appropriate solvent

(e.g., DMSO).

Instrumentation: Scintillation counter, 96-well microplates.

Procedure:

Cell Culture: HEK293 cells expressing the target transporter are cultured to approximately

80-90% confluency and then seeded into 96-well plates.

Assay Preparation: On the day of the experiment, the cell monolayers are washed with the

assay buffer.

Incubation: Cells are incubated with a fixed concentration of the appropriate radioligand and

varying concentrations of the test compound. Non-specific binding is determined in the

presence of a high concentration of a known non-labeled competing ligand.

Equilibration: The plates are incubated at room temperature for a specified time to allow the

binding to reach equilibrium.

Termination: The binding reaction is terminated by rapidly washing the cells with ice-cold

assay buffer to remove any unbound radioligand.

Cell Lysis: The cells are lysed to release the bound radioligand.
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Scintillation Counting: The amount of radioactivity in each well is measured using a

scintillation counter.

Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition of

radioligand binding against the concentration of the test compound. The Ki value can be

calculated from the IC50 using the Cheng-Prusoff equation.

Mandatory Visualization
The following diagrams illustrate the mechanism of monoamine reuptake inhibition and a

typical experimental workflow for determining monoamine transporter affinity.
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Caption: Mechanism of monoamine reuptake inhibition by 4-FPM, cocaine, and

methylphenidate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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